H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2
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Overview
Description
EP-51389 is a synthetic compound known for its role as a growth hormone secretagogue. It is a tripeptide analogue that has been studied for its potential in various therapeutic areas, particularly in the field of endocrinology and metabolic diseases .
Preparation Methods
The synthesis of EP-51389 involves the incorporation of a gem-diamino tryptophane residue at its C-terminal part. The amine function is then formylated to give the final compound . The industrial production methods for EP-51389 are not extensively documented, but the synthetic route typically involves standard peptide synthesis techniques, including solid-phase peptide synthesis and subsequent modifications to achieve the desired structure .
Chemical Reactions Analysis
EP-51389 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly at the amine and carboxyl groups, can lead to the formation of various analogues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified peptides with altered biological activity .
Scientific Research Applications
EP-51389 has been extensively studied for its applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating growth hormone release and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications in treating growth hormone deficiencies and other endocrine disorders.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
EP-51389 exerts its effects by acting as a growth hormone receptor agonist. It binds to the growth hormone receptor, leading to the activation of downstream signaling pathways that promote the release of growth hormone. This mechanism involves the interaction with specific molecular targets, including the growth hormone secretagogue receptor type 1a (GHS-R1a) .
Comparison with Similar Compounds
EP-51389 is unique compared to other similar compounds due to its specific structure and high potency as a growth hormone secretagogue. Similar compounds include:
Hexarelin: Another potent growth hormone secretagogue with a different structure but similar biological activity.
JMV 2959: A ghrelin receptor antagonist that shares some structural similarities but has different biological effects
EP-51389 stands out due to its specific modifications, which enhance its binding affinity and biological activity compared to other growth hormone secretagogues .
Properties
Molecular Formula |
C28H34N6O3 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-amino-N-[(2R)-1-[[(2R)-1-amino-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C28H34N6O3/c1-15-19(17-9-5-7-11-21(17)31-15)13-23(25(29)35)33-26(36)24(34-27(37)28(3,4)30)14-20-16(2)32-22-12-8-6-10-18(20)22/h5-12,23-24,31-32H,13-14,30H2,1-4H3,(H2,29,35)(H,33,36)(H,34,37)/t23-,24-/m1/s1 |
InChI Key |
RVAXPKJGCHKWJV-DNQXCXABSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N)NC(=O)[C@@H](CC3=C(NC4=CC=CC=C43)C)NC(=O)C(C)(C)N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)N)NC(=O)C(CC3=C(NC4=CC=CC=C43)C)NC(=O)C(C)(C)N |
Origin of Product |
United States |
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